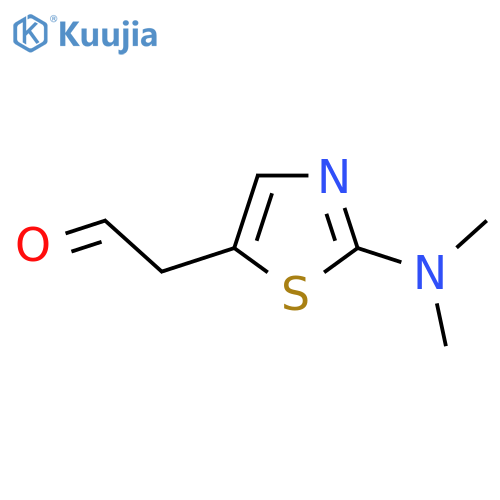Cas no 1558219-30-9 (2-2-(dimethylamino)-1,3-thiazol-5-ylacetaldehyde)

1558219-30-9 structure
商品名:2-2-(dimethylamino)-1,3-thiazol-5-ylacetaldehyde
2-2-(dimethylamino)-1,3-thiazol-5-ylacetaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-2-(dimethylamino)-1,3-thiazol-5-ylacetaldehyde
- EN300-1753877
- 1558219-30-9
- 2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetaldehyde
-
- インチ: 1S/C7H10N2OS/c1-9(2)7-8-5-6(11-7)3-4-10/h4-5H,3H2,1-2H3
- InChIKey: WACQSZBMICUIIN-UHFFFAOYSA-N
- ほほえんだ: S1C(=CN=C1N(C)C)CC=O
計算された属性
- せいみつぶんしりょう: 170.05138412g/mol
- どういたいしつりょう: 170.05138412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 61.4Ų
2-2-(dimethylamino)-1,3-thiazol-5-ylacetaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1753877-1.0g |
2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetaldehyde |
1558219-30-9 | 1g |
$1485.0 | 2023-06-03 | ||
| Enamine | EN300-1753877-0.25g |
2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetaldehyde |
1558219-30-9 | 0.25g |
$1366.0 | 2023-09-20 | ||
| Enamine | EN300-1753877-0.5g |
2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetaldehyde |
1558219-30-9 | 0.5g |
$1426.0 | 2023-09-20 | ||
| Enamine | EN300-1753877-5g |
2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetaldehyde |
1558219-30-9 | 5g |
$4309.0 | 2023-09-20 | ||
| Enamine | EN300-1753877-0.1g |
2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetaldehyde |
1558219-30-9 | 0.1g |
$1307.0 | 2023-09-20 | ||
| Enamine | EN300-1753877-5.0g |
2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetaldehyde |
1558219-30-9 | 5g |
$4309.0 | 2023-06-03 | ||
| Enamine | EN300-1753877-0.05g |
2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetaldehyde |
1558219-30-9 | 0.05g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1753877-10.0g |
2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetaldehyde |
1558219-30-9 | 10g |
$6390.0 | 2023-06-03 | ||
| Enamine | EN300-1753877-10g |
2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetaldehyde |
1558219-30-9 | 10g |
$6390.0 | 2023-09-20 | ||
| Enamine | EN300-1753877-2.5g |
2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetaldehyde |
1558219-30-9 | 2.5g |
$2912.0 | 2023-09-20 |
2-2-(dimethylamino)-1,3-thiazol-5-ylacetaldehyde 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
1558219-30-9 (2-2-(dimethylamino)-1,3-thiazol-5-ylacetaldehyde) 関連製品
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
